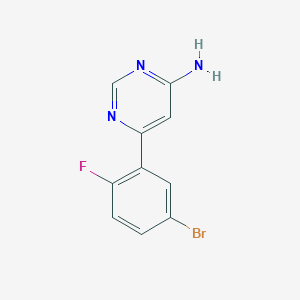

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine

Description

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine is a halogenated pyrimidine derivative featuring a pyrimidine core substituted at position 6 with a 5-bromo-2-fluorophenyl group and an amine group at position 2. Its molecular formula is C₁₀H₇BrFN₃, with a molecular weight of 268.08 g/mol (calculated from ). Pyrimidines are pivotal in medicinal chemistry due to their role as bioisosteres for purines and their ability to modulate biological targets such as kinases and receptors.

Properties

Molecular Formula |

C10H7BrFN3 |

|---|---|

Molecular Weight |

268.08 g/mol |

IUPAC Name |

6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C10H7BrFN3/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) |

InChI Key |

NDAOTDDBMDUSMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=NC=N2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the [3+3] cycloaddition reaction, where a three-carbon compound reacts with an amidine in the presence of a catalyst such as sodium hydroxide or ethoxide . Another approach involves the activation of 2-Bromo-4-fluoro-6-nitrotoluene under Miyaura borylation reaction conditions, followed by further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ethoxide are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and molecular interactions.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological activities, such as enzyme inhibition and receptor binding. For example, pyrimidine derivatives are known to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-(4-Bromophenyl)pyrimidin-4-amine (C₁₀H₈BrN₃)

- Key Difference : The bromine is at the para position of the phenyl ring instead of the meta position.

- Impact : Para-substitution may alter π-π stacking interactions in crystal lattices and receptor binding. For example, 4-(4-bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine exhibits stronger intermolecular halogen bonding compared to meta-substituted analogs .

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine (C₁₀H₇BrFN₃)

- Key Difference : Bromine and fluorine are on the pyrimidine ring rather than the phenyl group.

- This compound has a molecular weight of 268.08 g/mol and purity ≥95% .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine (C₂₄H₂₂FN₅O)

Crystallographic and Conformational Analysis

Key Findings :

- Meta-substituted halogens (e.g., 5-bromo-2-fluorophenyl) introduce steric hindrance, leading to larger dihedral angles compared to para-substituted analogs .

- Halogen···N interactions (e.g., Cl···N in 4,6-dichloro-5-methoxypyrimidine) stabilize 3D frameworks, relevant for material science applications .

Biological Activity

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its significance in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted at the 6-position with a phenyl group that has bromine and fluorine substituents. Its molecular formula is C10H8BrF N3, with a molecular weight of 268.08 g/mol. The presence of halogen atoms enhances its reactivity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in:

- Enzyme Inhibition

- Anti-inflammatory Effects

- Antimicrobial Properties

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit various enzymes, particularly cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. For instance, a related study reported that compounds similar to this compound exhibited IC50 values against COX-2 comparable to standard drugs like celecoxib .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro and in vivo assays. In experimental models such as carrageenan-induced paw edema, compounds with similar structures showed significant reductions in inflammation markers . The ability to modulate inflammatory pathways positions this compound as a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

Preliminary assessments have indicated that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial properties against various pathogens. The structural characteristics contribute to their efficacy as potential antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including those structurally related to this compound:

- Study on COX Inhibition : A study highlighted the synthesis of several pyrimidine derivatives that showed potent COX inhibition, with specific focus on their structure–activity relationships (SAR). The findings suggested that electron-withdrawing groups enhance inhibitory activity .

- Anti-inflammatory Models : In vivo models demonstrated that certain pyrimidine derivatives significantly reduced inflammation markers compared to control groups, indicating their therapeutic potential in treating inflammatory diseases .

- Antimicrobial Evaluation : Various pyrimidine derivatives were tested for their antimicrobial activity against bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .

Q & A

Q. What are the standard synthetic routes for 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine?

A common method involves cyclocondensation reactions. For example, a substituted chalcone derivative (e.g., 5-bromo-2-fluorophenylprop-2-en-1-one) is reacted with guanidine nitrate in ethanol under reflux with aqueous NaOH (10%) for 2–8 hours. Progress is monitored via TLC, followed by ice quenching, filtration, and crystallization from ethanol .

- Key parameters :

| Reaction Time (h) | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| 2–8 | 79–89 | Ethanol crystallization | IR, NMR, ESI-MS, Elemental Analysis |

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic techniques:

- IR : Peaks at ~3423 cm⁻¹ (N-H stretch) and ~1637 cm⁻¹ (C=N stretch) confirm the pyrimidine core .

- NMR : Distinct signals for NH₂ (δ ~6.84 ppm), aromatic protons (δ ~7.22–8.34 ppm), and coupling constants for fluorine substituents .

- X-ray crystallography : Reveals dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and intramolecular hydrogen bonding (N–H⋯N) stabilizing the conformation .

Q. What preliminary biological assays are used to evaluate this compound?

Initial screening often includes:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on human cell lines (e.g., IC₅₀ values reported in µM ranges) .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Br, F) influence the compound’s reactivity and bioactivity?

- Electron-withdrawing groups (Br, F) : Enhance electrophilicity of the pyrimidine ring, improving binding to biological targets (e.g., kinase ATP pockets). Bromine increases steric bulk, while fluorine enhances metabolic stability via C–F bond strength .

- SAR studies : Derivatives with 4-bromophenyl or 3-nitrophenyl substituents show higher antimicrobial activity (MIC: 8–16 µg/mL) compared to unsubstituted analogs .

Q. What computational methods are employed to predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock or Schrödinger Suite models interactions with enzymes (e.g., EGFR kinase), highlighting key residues (e.g., Lys721, Thr830) involved in hydrogen bonding .

- DFT calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), and predict charge distribution for reactivity analysis .

Q. How can synthetic routes be optimized for scalability and regioselectivity?

- Flow chemistry : Continuous-flow reactors reduce reaction times (e.g., from 8 h to 30 min) and improve yields via precise temperature/pH control .

- Catalytic systems : Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups regioselectively, minimizing byproducts .

Q. What advanced spectroscopic techniques resolve contradictions in reported data (e.g., NMR shifts)?

- 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations and spatial arrangements, resolving ambiguities in aromatic proton assignments .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₀BrFN₃) with <2 ppm error, distinguishing isobaric impurities .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.